N-(1,3-BENZOTHIAZOL-2-YL)-2-{[1-(3,4-DIMETHYLPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE
Description
N-(1,3-Benzothiazol-2-yl)-2-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a sulfanyl bridge to a benzothiazole-acetamide moiety. Its structure combines two pharmacologically significant heterocycles: the benzothiazole group, known for antimicrobial and antitumor properties, and the pyrazolo-pyrimidinone scaffold, which is prevalent in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-12-7-8-14(9-13(12)2)28-19-15(10-23-28)20(30)27-21(26-19)31-11-18(29)25-22-24-16-5-3-4-6-17(16)32-22/h3-10H,11H2,1-2H3,(H,24,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUIVYKLLCNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-Benzothiazol-2-yl)-2-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfany}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1,3-benzothiazol-2-yl)-2-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfany}acetamide is C20H19N5O2S2. The compound features a benzothiazole moiety linked to a pyrazolopyrimidine structure through a sulfanyl group. This unique structure is believed to contribute to its diverse biological activities.
N-(1,3-benzothiazol-2-yl)-2-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfany}acetamide exhibits various biological activities primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in critical biochemical pathways. For example, it may target cyclooxygenase (COX) enzymes which are pivotal in inflammatory processes.
- Antimicrobial Properties : Similar benzothiazole derivatives have demonstrated significant antimicrobial activity against various pathogens including Mycobacterium tuberculosis. The mechanism involves inhibition of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), crucial for cell wall biosynthesis in mycobacteria .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Studies indicate that benzothiazole derivatives can modulate inflammatory responses by inhibiting COX enzymes .
Pharmacokinetics
The pharmacokinetic profile of N-(1,3-benzothiazol-2-yl)-2-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfany}acetamide has not been extensively studied; however, related compounds have shown favorable absorption and distribution characteristics. Factors such as solubility and metabolic stability are critical for its efficacy and safety in therapeutic applications.
In Vitro Studies
In vitro assays have confirmed the inhibitory effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
In Vivo Studies
Preclinical studies in animal models have indicated that N-(1,3-benzothiazol-2-yl)-2-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfany}acetamide can reduce tumor growth significantly compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the immune response.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Analogues
Key Observations:
Heterocyclic Diversity: The target compound’s pyrazolo-pyrimidinone core distinguishes it from benzoxazinones in –2 and triazolo-benzothiazoles in . These heterocycles influence electronic properties, solubility, and target binding . The sulfanyl (-S-) bridge in the target compound and ’s derivative contrasts with ester or oxadiazole linkages in –2, affecting metabolic stability and reactivity .
Synthetic Methods :
- Analogues in –2 were synthesized using cesium carbonate and dry DMF at room temperature, achieving yields of 65–78% . Similar mild conditions may apply to the target compound.
- Characterization techniques (1H NMR, IR, mass spectrometry) are consistent across all compounds, ensuring structural validation .
Biological Activity: Benzoxazinone-oxadiazole hybrids (–2) exhibit antimicrobial activity against S. aureus (MIC: 8–16 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC50: 1.2–3.8 µM) . Triazolo-benzothiazole derivatives () show potent anticancer activity (e.g., IC50: 12 µM against HeLa cells) through topoisomerase II inhibition . The target compound’s 3,4-dimethylphenyl group may enhance hydrophobic interactions in enzyme binding pockets, analogous to substituted phenyl groups in –3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
